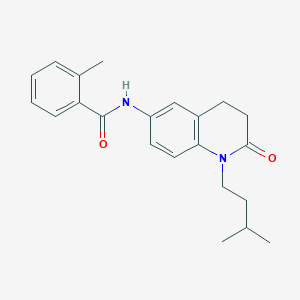

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Description

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic organic compound featuring a 2-methylbenzamide moiety linked to a 1-isopentyl-substituted tetrahydroquinolin-2-one scaffold.

Properties

IUPAC Name |

2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-15(2)12-13-24-20-10-9-18(14-17(20)8-11-21(24)25)23-22(26)19-7-5-4-6-16(19)3/h4-7,9-10,14-15H,8,11-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUANKRSXLPFGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences:

*Calculated based on formula.

Key Observations :

- Substituent Impact: The target compound’s isopentyl group likely increases lipophilicity compared to the pyrrolidinyl-ethyl group in (S/R)-35 , which may enhance blood-brain barrier penetration.

- Synthesis Complexity : Chiral separation methods (e.g., SFC with Chiralpak AD-H columns) used for (S/R)-35 could be applicable to the target compound if enantiomers exist. However, the absence of a chiral center in the target’s benzamide group simplifies synthesis compared to Baxdrostat or the fluorinated analog in .

- Biological Inference: While mepronil’s antifungal activity arises from its benzamide structure , the target compound’s tetrahydroquinolinone core may confer distinct mechanisms (e.g., kinase or protease inhibition), as seen in related compounds .

Physicochemical and Spectroscopic Comparisons

- Optical Activity : Unlike (S/R)-35, which shows enantiomer-specific optical rotations ([α]25589 = −18.0° for (S)-35) , the target compound lacks reported chirality in its current structure.

- Solubility : The dihydrochloride salt form of (S/R)-35 improves aqueous solubility , suggesting that salt formation could optimize the target compound’s bioavailability.

- Spectroscopic Data: The target’s 1H NMR would resemble (S)-35’s aromatic signals (δ 7.11–7.03 ppm for tetrahydroquinolinone protons) but differ in the benzamide region due to the 2-methyl group .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Key structural components include:

- Tetrahydroquinoline core : Known for various pharmacological activities.

- Benzamide moiety : Implicated in receptor binding and modulation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

- Signal Transduction : The compound may affect signaling pathways that lead to changes in gene expression and cellular behavior.

Pharmacological Studies

Preliminary studies have indicated that this compound exhibits various biological activities:

- Antitumor Activity : Similar compounds in the tetrahydroquinoline class have shown potential against cancer cell lines, suggesting that this compound may also possess antitumor properties .

- Antimicrobial Properties : As a derivative of sulfonamides, it may exhibit antibacterial activity by inhibiting bacterial growth through interference with folate synthesis.

- Analgesic Effects : Analogous compounds have been identified as μ-opioid receptor agonists, indicating potential use in pain management .

Antitumor Efficacy

In a study evaluating the efficacy of related compounds on lung cancer cell lines (A549, HCC827, NCI-H358), tetrahydroquinoline derivatives demonstrated significant cytotoxic effects. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, indicating potent antitumor activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 2.12 |

| Compound B | HCC827 | 5.13 |

| Compound C | NCI-H358 | 0.85 |

Antimicrobial Activity

Research on sulfonamide derivatives has shown that they can effectively inhibit bacterial growth. The presence of the sulfonamide group in this compound suggests similar potential for antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.